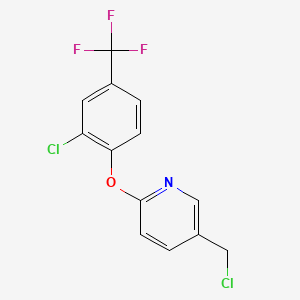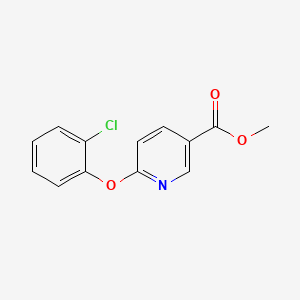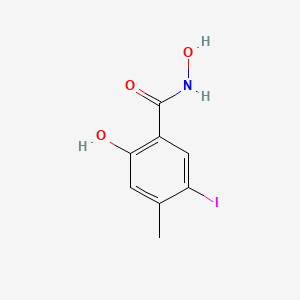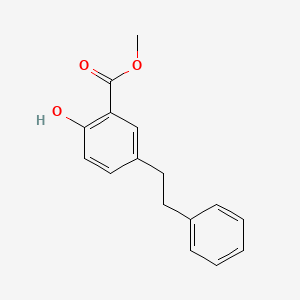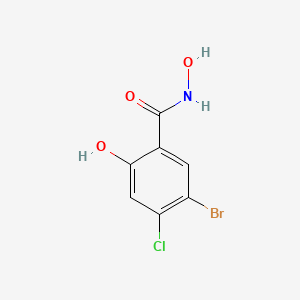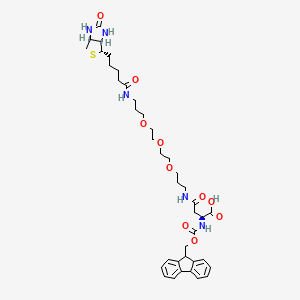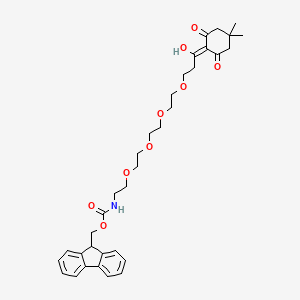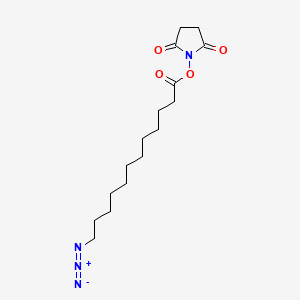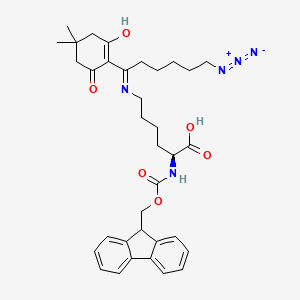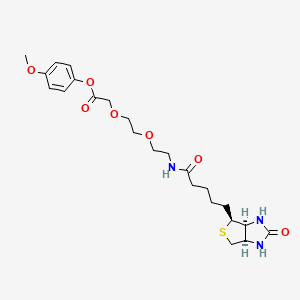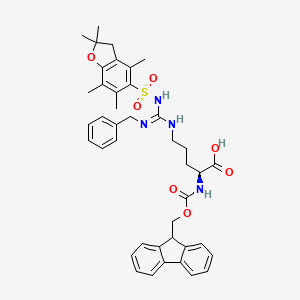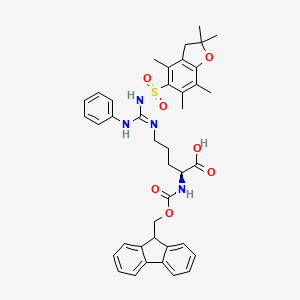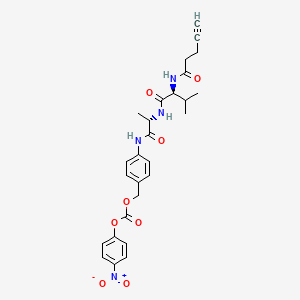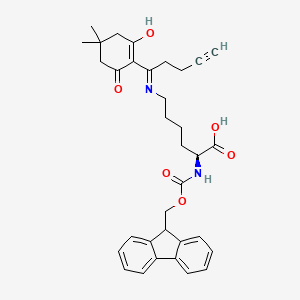
Fmoc-L-Lys(Pentynoyl-DIM)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Lys(Pentynoyl-DIM)-OH: is a specialized chemical compound used primarily in the field of peptide synthesis. It is an amino acid derivative that contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a pentynoyl-DIM side chain, and a free carboxylic acid group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its ability to facilitate the purification of highly insoluble peptides through a strategy known as the "helping hand" approach.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of L-lysine is protected using the Fmoc group through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine .
Pentynoyl-DIM Attachment: The epsilon-amino group of the Fmoc-protected L-lysine is then reacted with 1,4-dimethoxybenzene-2,6-dione and propargyl bromide to introduce the pentynoyl-DIM side chain.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods: Industrial production of Fmoc-L-Lys(Pentynoyl-DIM)-OH involves scaling up the above synthetic routes using automated peptide synthesizers and large-scale purification systems. The process ensures high purity and enantiomeric excess, making it suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alkyne group in the pentynoyl-DIM side chain can undergo oxidation reactions to form dialdehydes or carboxylic acids .
Reduction: The alkyne group can be reduced to form alkenes or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride .
**
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pent-4-ynylideneamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O6/c1-4-5-16-27(31-29(37)19-34(2,3)20-30(31)38)35-18-11-10-17-28(32(39)40)36-33(41)42-21-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h1,6-9,12-15,26,28,37H,5,10-11,16-21H2,2-3H3,(H,36,41)(H,39,40)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADAWOSKALEKS-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
